![molecular formula C18H30N2O4S B14960751 N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide](/img/structure/B14960751.png)
N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide is an organic compound with the molecular formula C22H31N3O5S2 It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an ethoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide typically involves the following steps:
Formation of the Sulfamoyl Group: The initial step involves the reaction of dibutylamine with chlorosulfonic acid to form dibutylsulfamoyl chloride.
Attachment to the Phenyl Ring: The dibutylsulfamoyl chloride is then reacted with 4-aminophenol to form N-[4-(dibutylsulfamoyl)phenyl]amine.
Formation of the Ethoxyacetamide Moiety: The final step involves the reaction of N-[4-(dibutylsulfamoyl)phenyl]amine with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The ethoxyacetamide moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dibutylsulfamoyl)phenyl]acetamide
- N-[4-(dibutylsulfamoyl)phenyl]-2-(2-thienyl)acetamide
- N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide is unique due to the presence of the ethoxyacetamide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and bioavailability, making it more effective in various applications compared to its analogs.
Properties
Molecular Formula |
C18H30N2O4S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide |
InChI |
InChI=1S/C18H30N2O4S/c1-4-7-13-20(14-8-5-2)25(22,23)17-11-9-16(10-12-17)19-18(21)15-24-6-3/h9-12H,4-8,13-15H2,1-3H3,(H,19,21) |
InChI Key |
FDGLZUYUOIOPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B14960673.png)
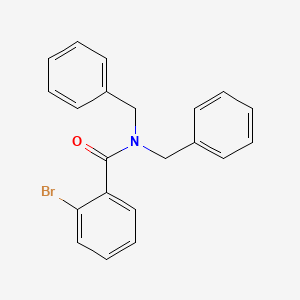
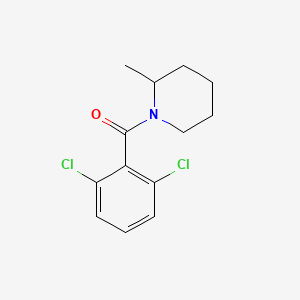

![[4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960695.png)
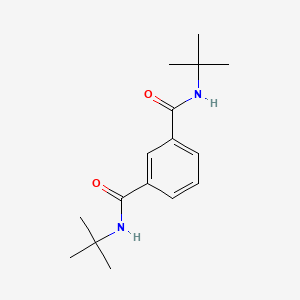
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14960716.png)
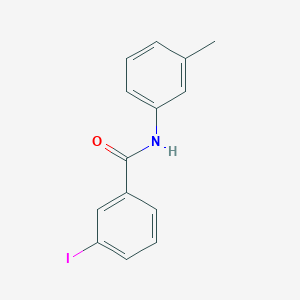

![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)

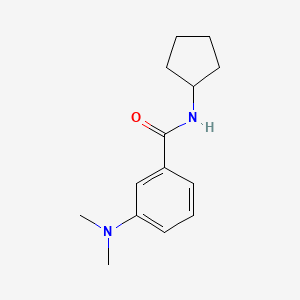
![2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B14960762.png)
